![molecular formula C17H13BrN2O7 B5300126 N-{3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}glycine](/img/structure/B5300126.png)
N-{3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}glycine
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Overview
Description
N-{3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}glycine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in various fields of study.
Mechanism of Action
The mechanism of action of N-{3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}glycine is not fully understood. However, it has been suggested that this compound may work by inhibiting certain enzymes or proteins in the body.
Biochemical and Physiological Effects:
Studies have shown that N-{3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}glycine has several biochemical and physiological effects. This compound has been found to have antioxidant properties and may help protect cells from oxidative stress. It has also been found to have anti-inflammatory properties and may help reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One advantage of using N-{3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}glycine in lab experiments is its fluorescent properties. This compound can be used as a fluorescent probe in biological imaging, making it useful in studying cellular processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of N-{3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}glycine. One direction is to further study its mechanism of action and identify its target proteins or enzymes. Another direction is to explore its potential as a therapeutic agent in the treatment of various diseases. Additionally, this compound could be modified to improve its properties or develop new derivatives with unique properties.
Synthesis Methods
The synthesis of N-{3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}glycine involves several steps. The first step involves the synthesis of the intermediate compound 2-(5-bromo-2-furoylamino)-3-(1,3-benzodioxol-5-yl)acrylonitrile. This intermediate is then reacted with glycine to form the final product N-{3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}glycine.
Scientific Research Applications
N-{3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}glycine has been found to have potential applications in various fields of scientific research. It has been studied for its use as a fluorescent probe in biological imaging. This compound has also been studied for its use in the development of new drugs and therapies.
properties
IUPAC Name |
2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(5-bromofuran-2-carbonyl)amino]prop-2-enoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O7/c18-14-4-3-12(27-14)17(24)20-10(16(23)19-7-15(21)22)5-9-1-2-11-13(6-9)26-8-25-11/h1-6H,7-8H2,(H,19,23)(H,20,24)(H,21,22)/b10-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWCIXQVJLTWEB-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NCC(=O)O)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)NCC(=O)O)/NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2E)-3-(1,3-benzodioxol-5-yl)-2-{[(5-bromofuran-2-yl)carbonyl]amino}prop-2-enoyl]glycine |
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